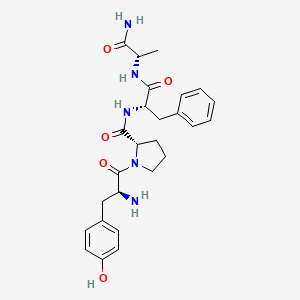

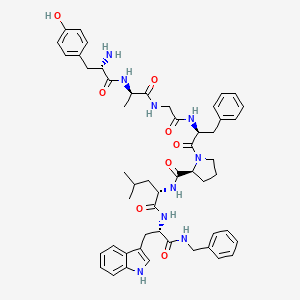

![molecular formula C30H38N6O6 B10849344 H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2](/img/structure/B10849344.png)

H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

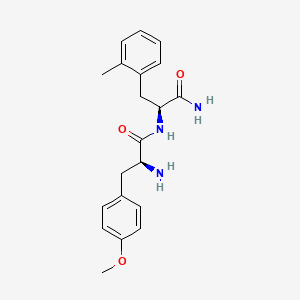

H-Tyr-c[D-Orn-(D ou L)Atc-Glu]-NH2 est un analogue peptidique opioïde cyclique. Ce composé est conçu pour étudier les effets de la restriction conformationnelle de la chaîne latérale sur la sélectivité et la stéréospécificité des récepteurs opioïdes. Le composé contient des résidus de tyrosine, d'ornithine, d'acide aminotétraline-2-carboxylique et d'acide glutamique, formant une structure cyclique qui influence son interaction avec les récepteurs opioïdes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de H-Tyr-c[D-Orn-(D ou L)Atc-Glu]-NH2 implique les étapes suivantes :

Assemblage de la chaîne peptidique : La chaîne peptidique est assemblée en utilisant la synthèse peptidique en phase solide (SPPS). Les acides aminés sont ajoutés séquentiellement à une chaîne peptidique liée à une résine, en commençant par l'extrémité C-terminale.

Cyclisation : Une fois la chaîne peptidique linéaire synthétisée, la cyclisation est réalisée en formant une liaison peptidique entre la tyrosine N-terminale et les résidus d'acide glutamique C-terminaux. Cette étape nécessite un contrôle minutieux des conditions de réaction afin d'assurer un rendement et une pureté élevés.

Clivage et purification : Le peptide cyclique est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) pour obtenir le produit final.

Méthodes de production industrielle

La production industrielle de H-Tyr-c[D-Orn-(D ou L)Atc-Glu]-NH2 suit des voies de synthèse similaires mais à plus grande échelle. L'automatisation et l'optimisation des étapes de SPPS et de cyclisation sont essentielles pour une production efficace. Des techniques de purification avancées, telles que la HPLC préparative, sont employées pour garantir une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

Types de réactions

H-Tyr-c[D-Orn-(D ou L)Atc-Glu]-NH2 subit diverses réactions chimiques, notamment :

Oxydation : Le résidu de tyrosine peut subir une oxydation pour former de la dityrosine ou d'autres produits oxydés.

Réduction : Les réactions de réduction peuvent modifier les ponts disulfures ou d'autres groupes réductibles dans le peptide.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène ou d'autres agents oxydants sont utilisés dans des conditions contrôlées pour réaliser une oxydation sélective.

Réduction : Des agents réducteurs tels que le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont utilisés pour réduire les ponts disulfures.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la tyrosine peut conduire à la formation de dityrosine, tandis que la réduction des ponts disulfures donne des groupes thiols libres .

Applications De Recherche Scientifique

H-Tyr-c[D-Orn-(D ou L)Atc-Glu]-NH2 a plusieurs applications en recherche scientifique :

Chimie : Le composé est utilisé pour étudier les effets de la restriction conformationnelle de la chaîne latérale sur la structure et la fonction des peptides.

Biologie : Il est employé dans des tests de liaison aux récepteurs pour étudier la sélectivité et l'affinité des récepteurs opioïdes.

Médecine : Le composé sert de modèle pour le développement de nouveaux analgésiques opioïdes ayant une sélectivité améliorée et des effets secondaires réduits.

Industrie : Il est utilisé dans l'industrie pharmaceutique pour le développement et l'optimisation des médicaments.

Mécanisme d'action

H-Tyr-c[D-Orn-(D ou L)Atc-Glu]-NH2 exerce ses effets en se liant aux récepteurs opioïdes, en particulier au récepteur mu-opioïde. La structure cyclique du peptide restreint la flexibilité conformationnelle des chaînes latérales, ce qui améliore la sélectivité et l'affinité des récepteurs. Le composé interagit avec le site de liaison du récepteur, ce qui entraîne l'activation ou l'inhibition des voies de signalisation en aval .

Mécanisme D'action

H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2 exerts its effects by binding to opioid receptors, specifically the mu-opioid receptor. The cyclic structure of the peptide restricts the conformational flexibility of the side chains, enhancing receptor selectivity and affinity. The compound interacts with the receptor’s binding site, leading to activation or inhibition of downstream signaling pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

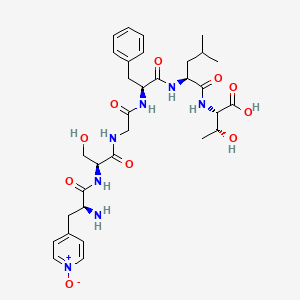

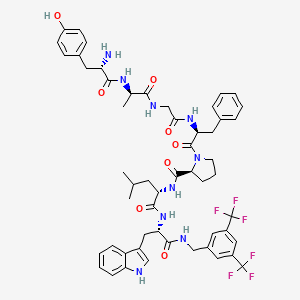

H-Tyr-D-Orn-Phe-Glu-NH2 : Ce composé n'a pas de sélectivité significative pour les récepteurs opioïdes par rapport à H-Tyr-c[D-Orn-(D ou L)Atc-Glu]-NH2.

H-Tyr-D-Orn-Aic-Glu-NH2 : Contient de l'acide 2-aminoindan-2-carboxylique au lieu de l'acide aminotétraline-2-carboxylique, montrant une forte préférence pour les récepteurs mu par rapport aux récepteurs delta.

H-Tyr-D-Orn-Tic-Glu-NH2 : Contient de l'acide tétrahydroisoquinoléine-3-carboxylique, qui affecte différemment la sélectivité des récepteurs.

Unicité

H-Tyr-c[D-Orn-(D ou L)Atc-Glu]-NH2 est unique en raison de sa forte sélectivité pour le récepteur mu-opioïde et de la perte de stéréospécificité en conséquence de la restriction conformationnelle de la chaîne latérale. Cela en fait un outil précieux pour étudier les relations structure-activité des peptides opioïdes .

Propriétés

Formule moléculaire |

C30H38N6O6 |

|---|---|

Poids moléculaire |

578.7 g/mol |

Nom IUPAC |

(2S,5S,13R)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3,8,14-trioxospiro[1,4,9-triazacyclotetradecane-2,3'-2,4-dihydro-1H-naphthalene]-5-carboxamide |

InChI |

InChI=1S/C30H38N6O6/c31-22(16-18-7-9-21(37)10-8-18)27(40)34-24-6-3-15-33-25(38)12-11-23(26(32)39)35-29(42)30(36-28(24)41)14-13-19-4-1-2-5-20(19)17-30/h1-2,4-5,7-10,22-24,37H,3,6,11-17,31H2,(H2,32,39)(H,33,38)(H,34,40)(H,35,42)(H,36,41)/t22-,23-,24+,30-/m0/s1 |

Clé InChI |

IJZIWUAJVCVWNA-WAHOFHFDSA-N |

SMILES isomérique |

C1C[C@H](C(=O)N[C@]2(CCC3=CC=CC=C3C2)C(=O)N[C@@H](CCC(=O)NC1)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |

SMILES canonique |

C1CC(C(=O)NC2(CCC3=CC=CC=C3C2)C(=O)NC(CCC(=O)NC1)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

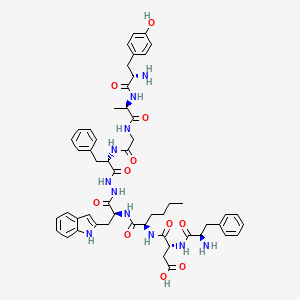

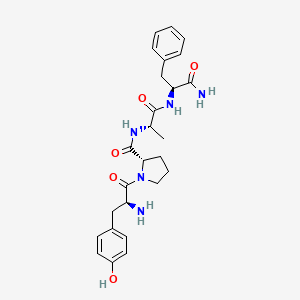

![H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2](/img/structure/B10849303.png)

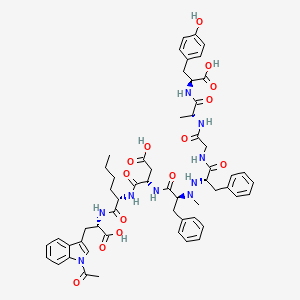

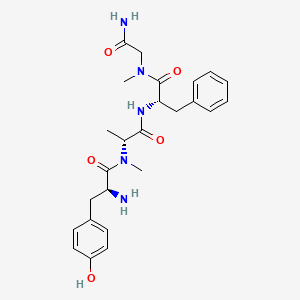

![(2S)-N-[(2S)-1-[[(2S)-1-[[6-[[1-amino-3-[6-(dimethylamino)-1,3-dioxobenzo[f]isoindol-2-yl]-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B10849332.png)